molecular formula C24H20N2O3 B12475499 3a-methyl-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3a-methyl-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12475499
M. Wt: 384.4 g/mol
InChI Key: OCVIWFTWHXETLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo-oxazole core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the pyrrolo-oxazole ring can be achieved through a domino imine formation, followed by intramolecular annulation and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydropyrrolo derivatives .

Scientific Research Applications

3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-METHYL-2,3,5-TRIPHENYL-DIHYDROPYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

3a-methyl-2,3,5-triphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H20N2O3/c1-24-20(17-11-5-2-6-12-17)26(19-15-9-4-10-16-19)29-21(24)22(27)25(23(24)28)18-13-7-3-8-14-18/h2-16,20-21H,1H3

InChI Key

OCVIWFTWHXETLP-UHFFFAOYSA-N

Canonical SMILES

CC12C(N(OC1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.